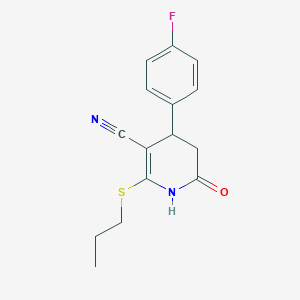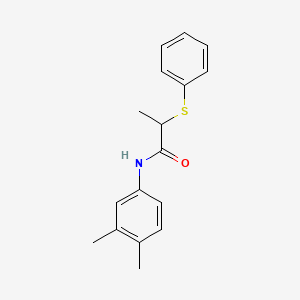
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1991 by scientists at Sankyo Co. Ltd., Japan. Since then, NS-398 has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that play a key role in inflammation, pain, and fever. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide selectively inhibits COX-2 enzyme activity by binding to its active site. COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2 activity, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to reduce inflammation, pain, and fever in animal models of inflammation. It has also been shown to reduce the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to be effective in reducing the severity of arthritis in animal models. It has also been shown to reduce the growth of colon cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in inflammation, pain, and fever. It has been extensively studied in animal models of inflammation and cancer, and its efficacy has been well established. However, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which limits its duration of action.
Direcciones Futuras
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has significant potential for therapeutic applications in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. The development of COX-2 inhibitors with fewer side effects and longer half-lives would be a significant advance in the treatment of inflammation and cancer. Additionally, the role of COX-2 in other diseases, such as Alzheimer's disease, should be explored further. Finally, the development of targeted drug delivery systems for COX-2 inhibitors could improve their efficacy and reduce their side effects.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is synthesized by condensing 3,4-dimethylbenzoyl chloride with phenylthiourea in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 2-bromo-3'-methylpropiophenone to obtain N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide. The synthesis method is shown in Figure 1.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-9-10-15(11-13(12)2)18-17(19)14(3)20-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSTSSMFQVHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

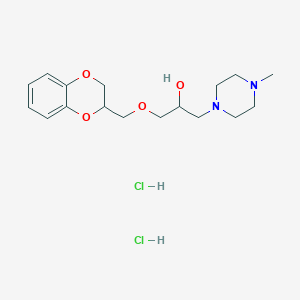
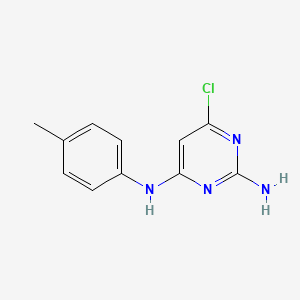
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
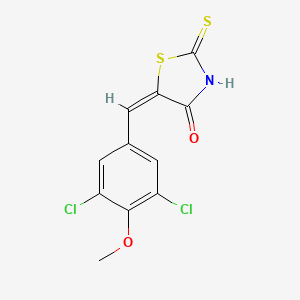
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
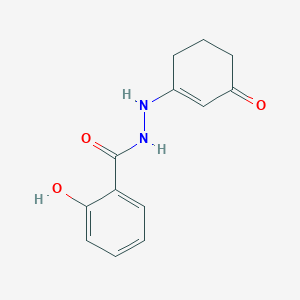
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
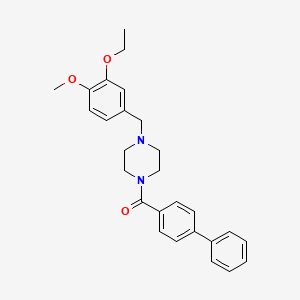
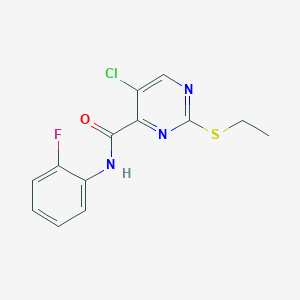
![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
